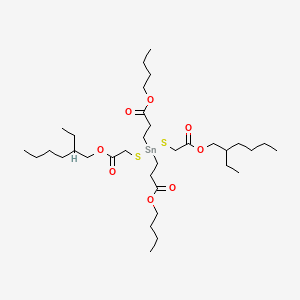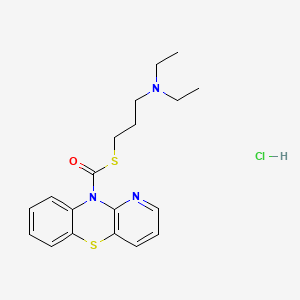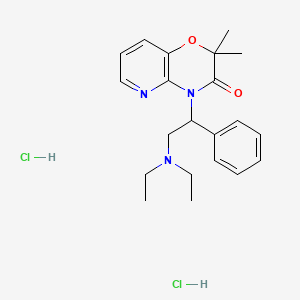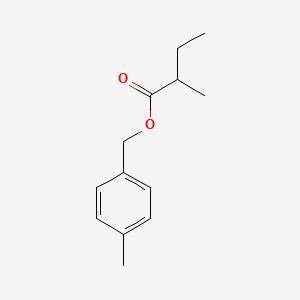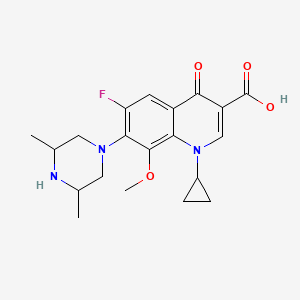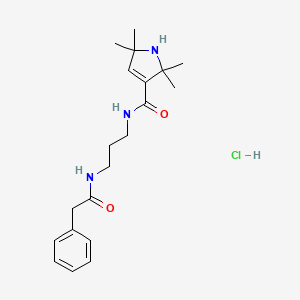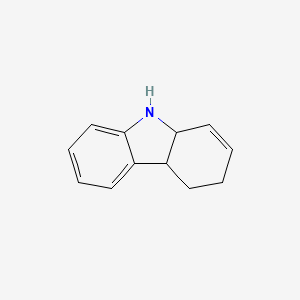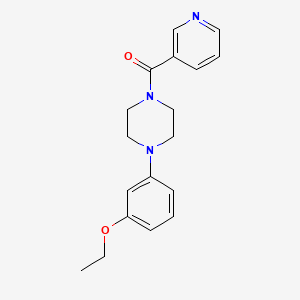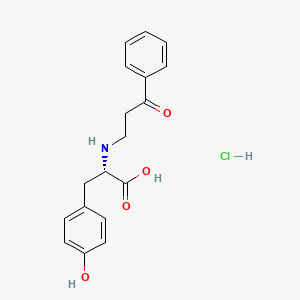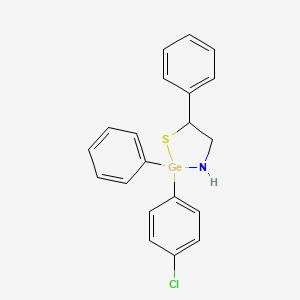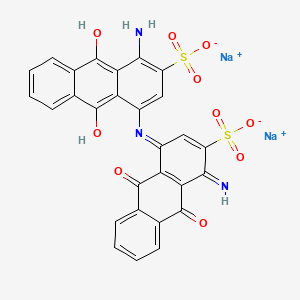
Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by its anthracene backbone, which is functionalized with amino and sulphonate groups, making it highly reactive and versatile in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) typically involves the reaction of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid with an appropriate imine-forming reagent under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its disodium salt form .
化学反応の分析
Types of Reactions
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds .
科学的研究の応用
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) involves its interaction with molecular targets through its functional groups. The amino and sulphonate groups facilitate binding to specific enzymes and receptors, modulating their activity and leading to various biochemical effects. The compound’s anthracene backbone also plays a role in its photophysical properties, making it useful in fluorescence-based applications .
類似化合物との比較
Similar Compounds
- Disodium 1-amino-4-(4-(2-bromo-1-oxoallyl)amino)-2-sulphonatophenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulphonate
- Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
Uniqueness
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) stands out due to its unique combination of functional groups and its anthracene backbone, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific reactivity and fluorescence characteristics .
特性
CAS番号 |
85959-20-2 |
|---|---|
分子式 |
C28H15N3Na2O10S2 |
分子量 |
663.5 g/mol |
IUPAC名 |
disodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxo-3-sulfonatoanthracen-1-ylidene)amino]anthracene-2-sulfonate |
InChI |
InChI=1S/C28H17N3O10S2.2Na/c29-23-17(42(36,37)38)9-15(19-21(23)27(34)13-7-3-1-5-11(13)25(19)32)31-16-10-18(43(39,40)41)24(30)22-20(16)26(33)12-6-2-4-8-14(12)28(22)35;;/h1-10,29,33,35H,30H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChIキー |
FOCGNXRDPNHPIK-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=C(C(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


